1h-Imidazo[2,1-c][1,2,4]triazepine
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Overview
Description
1H-Imidazo[2,1-c][1,2,4]triazepine is a heterocyclic compound that features a fused ring system combining an imidazole and a triazepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a structural scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[2,1-c][1,2,4]triazepine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-aryl-2-hydrazinoimidazolines with diethyl ethoxymethylenemalonate (DEEM) under pseudo-Michael/acylation conditions . This reaction proceeds through the formation of an enamine intermediate, followed by cyclization and acylation to yield the triazepine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of mild reaction conditions and readily available reagents is preferred to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[2,1-c][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted triazepines, oxo derivatives, and dihydro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Imidazo[2,1-c][1,2,4]triazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1H-Imidazo[2,1-c][1,2,4]triazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .
Comparison with Similar Compounds
- 1H-Imidazo[1,2-e][1,3,5]triazepine
- 1H-Imidazo[1,2-b][1,2,4]triazole
- 1H-Imidazo[1,2,4]triazepine
Comparison: 1H-Imidazo[2,1-c][1,2,4]triazepine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets, making it a valuable scaffold in drug design . Compared to other similar compounds, it offers a different set of reactivity and biological activity profiles, which can be leveraged for specific therapeutic applications .
Properties
CAS No. |
82324-37-6 |
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Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-imidazo[2,1-c][1,2,4]triazepine |
InChI |
InChI=1S/C6H6N4/c1-2-8-9-6-7-3-5-10(6)4-1/h1-5H,(H,7,9) |
InChI Key |
SYGWVGVEBCHCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2NN=C1 |
Origin of Product |
United States |
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